Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate
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Overview
Description
Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate is a chemical compound with the molecular formula C₁₃H₂₄O₃Si. It features a spiro[2.5]octane skeleton, which is a unique structural motif in organic chemistry
Preparation Methods
The synthesis of Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate typically involves the reaction of spiro[2.5]octane-1-carboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity to these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate can be compared with other spirocyclic compounds such as:
Pestalotriols A and B: These are spiro[2.5]octane derivatives isolated from the endophytic fungus Pestalotiopsis fici.
Spiro-flavonoids: These compounds contain a spiro-carbon at the center of their structure and exhibit unique biological activities.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
CAS No. |
82884-41-1 |
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Molecular Formula |
C13H24O3Si |
Molecular Weight |
256.41 g/mol |
IUPAC Name |
methyl 2-trimethylsilyloxyspiro[2.5]octane-1-carboxylate |
InChI |
InChI=1S/C13H24O3Si/c1-15-12(14)10-11(16-17(2,3)4)13(10)8-6-5-7-9-13/h10-11H,5-9H2,1-4H3 |
InChI Key |
VFSUANFRMDRJIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C12CCCCC2)O[Si](C)(C)C |
Origin of Product |
United States |
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